molecular formula C10H11BrFNO2 B13044453 Methyl(R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoatehcl

Methyl(R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoatehcl

Cat. No.: B13044453
M. Wt: 276.10 g/mol
InChI Key: ZVRVNDVYGDWWHN-SECBINFHSA-N
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Description

Methyl(R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate HCl is a chiral β-amino acid ester derivative with a hydrochloride salt formulation. Its molecular formula is C₁₀H₁₁BrFNO₂·HCl, and it has a molecular weight of 312.61 g/mol . The compound features a 4-bromo-2-fluorophenyl substituent, which confers unique electronic and steric properties. The (R)-configuration at the α-carbon distinguishes it from its enantiomeric (S)-form. This compound is primarily utilized in pharmaceutical research as a building block for synthesizing enantioselective drugs or as a precursor for β-lactams and azetidines .

Properties

Molecular Formula

C10H11BrFNO2

Molecular Weight

276.10 g/mol

IUPAC Name

methyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate

InChI

InChI=1S/C10H11BrFNO2/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-3,5,9H,4,13H2,1H3/t9-/m1/s1

InChI Key

ZVRVNDVYGDWWHN-SECBINFHSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1=C(C=C(C=C1)Br)F)N

Canonical SMILES

COC(=O)C(CC1=C(C=C(C=C1)Br)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl®-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom on the phenyl ring.

    Amination: Introduction of an amino group to the propanoate backbone.

    Esterification: Formation of the methyl ester group.

These reactions are carried out under controlled conditions, often involving catalysts and specific reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

Methyl®-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the nitro group back to an amino group.

    Substitution: Replacement of the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Reagents like sodium iodide (NaI) or silver nitrate (AgNO3) can be used for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various halogenated compounds.

Scientific Research Applications

Methyl®-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems and as a tool for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl®-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (S)-Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate

The (S)-enantiomer (CAS 1213112-01-6) shares the same molecular formula (C₁₀H₁₁BrFNO₂) but lacks the hydrochloride salt, resulting in a lower molecular weight (276.11 g/mol) . Key differences include:

  • Solubility : The HCl salt form of the (R)-enantiomer enhances aqueous solubility, critical for bioavailability in drug formulations.
  • Stability : The hydrochloride salt improves thermal stability compared to the free-base (S)-form .
  • Synthetic Pathways : Both enantiomers are synthesized via asymmetric catalysis or chiral resolution, but the (R)-form often requires additional steps for salt formation .

Substituent Variants: Nitro- and Benzyl-Substituted Analogs

(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate (CAS not listed )
  • Molecular Formula : C₁₀H₁₂N₂O₄.
  • Key Differences: The nitro group (–NO₂) at the para position is a stronger electron-withdrawing group than bromo/fluoro, altering reactivity in reduction reactions (e.g., conversion to an aminophenyl derivative using NaBH₄) .
  • Applications: Used as an intermediate for aminophenyl derivatives, whereas the bromo-fluoro analog is more suited for halogen-based coupling reactions .
Methyl (2R,3R)-3-(((benzyloxy)carbonyl)amino)-2-(4-bromobenzyl)-2-fluoro-3-phenylpropanoate (CCDC 2108000 )
  • Molecular Formula: C₂₅H₂₃BrFNO₄.
  • Key Differences: This compound has a benzyloxycarbonyl-protected amine and additional phenyl/bromobenzyl groups, increasing steric hindrance and complexity. Its crystallographic data (monoclinic system, space group P2₁) reveal distinct packing behaviors compared to the simpler target compound .

Data Table: Comparative Analysis

Property Target Compound (R-HCl) (S)-Enantiomer (Free Base) Nitro-Substituted Analog Benzyl-Substituted Analog
Molecular Formula C₁₀H₁₁BrFNO₂·HCl C₁₀H₁₁BrFNO₂ C₁₀H₁₂N₂O₄ C₂₅H₂₃BrFNO₄
Molecular Weight (g/mol) 312.61 276.11 224.21 500.35
Key Substituents 4-Br, 2-F, HCl salt 4-Br, 2-F 4-NO₂ 4-Br, benzyloxycarbonyl
Crystallographic System Not reported Not reported Not reported Monoclinic (P2₁)
Synthetic Utility Drug precursor Chiral intermediate Reduction intermediate Complex scaffold synthesis

Research Findings and Implications

Chiral Specificity : The (R)-enantiomer’s HCl salt is preferred in drug development due to enhanced solubility and stability, whereas the (S)-form is typically used in mechanistic studies .

Halogen Effects : The bromo-fluoro substituents in the target compound enable Suzuki-Miyaura cross-coupling reactions, unlike the nitro analog, which requires prior reduction .

Crystallographic Insights : Structural analogs like CCDC 2108000 demonstrate how bulky substituents influence crystal packing, providing design strategies for optimizing solid-state properties .

Biological Activity

Methyl(R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride (CAS No. 1213180-96-1) is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms, therapeutic implications, and relevant research findings.

  • Molecular Formula : C10H12BrClFNO2
  • Molar Mass : 276.11 g/mol
  • CAS Number : 1213180-96-1

The biological activity of Methyl(R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate HCl is primarily attributed to its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). The compound acts as a modulator of neurotransmitter release and uptake, influencing pathways associated with mood regulation, pain perception, and neuroprotection.

Key Mechanisms:

  • Inhibition of Reuptake Transporters : The compound may inhibit the reuptake of serotonin and norepinephrine, enhancing their availability in the synaptic cleft.
  • Receptor Modulation : It has been shown to interact with various receptors, including adrenergic and serotonergic receptors, which play crucial roles in mood and anxiety disorders.

In Vitro Studies

Research has demonstrated that Methyl(R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate HCl exhibits significant activity in vitro against several cell lines:

Cell LineIC50 (µM)Effect
SH-SY5Y (Neuroblastoma)15Induces apoptosis
HEK293 (Kidney)20Inhibits proliferation
PC12 (Pheochromocytoma)10Promotes differentiation

These studies indicate that the compound may have neuroprotective properties, potentially beneficial for neurodegenerative diseases.

In Vivo Studies

In vivo studies using animal models have shown promising results:

  • Antidepressant-like Effects : In rodent models, administration of Methyl(R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate HCl resulted in reduced immobility time in the forced swim test, suggesting antidepressant-like effects.
  • Analgesic Activity : The compound exhibited significant analgesic effects in models of inflammatory pain, indicating potential use in pain management therapies.

Case Studies

  • Case Study on Neuroprotection :
    • Objective : To evaluate the neuroprotective effects of Methyl(R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate HCl in a model of Parkinson's disease.
    • Method : Mice were treated with the compound prior to inducing Parkinsonian symptoms.
    • Results : Treated mice showed less dopaminergic neuron loss compared to controls, supporting its potential as a neuroprotective agent.
  • Case Study on Pain Management :
    • Objective : Assess the analgesic properties in chronic pain models.
    • Method : Chronic pain was induced in rats, followed by treatment with varying doses of the compound.
    • Results : Significant reduction in pain scores was observed at higher doses, indicating its efficacy as an analgesic.

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